5-(Thiophen-2-ylsulfanyl)pyridin-2-amine
Overview
Description
5-(Thiophen-2-ylsulfanyl)pyridin-2-amine is a chemical compound with the CAS Number: 1021143-18-9 . It has a molecular weight of 208.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2S2/c10-8-4-3-7 (6-11-8)13-9-2-1-5-12-9/h1-6H, (H2,10,11) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular formula is C9H8N2S2 .Scientific Research Applications
Synthesis and Chemical Reactivity
5-(Thiophen-2-ylsulfanyl)pyridin-2-amine and its derivatives have been extensively studied for their synthesis and chemical reactivity. For instance, Aleksandrov et al. (2020) explored the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which involves the treatment of quinolin-5-amine with thiophene-2-carbonyl chloride. This process results in various derivatives, showcasing the compound's versatility in chemical synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020). Similarly, Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, demonstrating the compound's reactivity in forming various heterocyclic compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
Photovoltaic and Electrical Properties
Research has also been conducted on the photovoltaic and electrical properties of derivatives of this compound. Jayapal et al. (2018) synthesized dinuclear Cu(I) complexes using ligands derived from this compound, which showed potential in dye-sensitized solar cells (DSSCs) due to their moderate power conversion efficiency (Jayapal et al., 2018).
Antimicrobial and Anticancer Applications
In the field of medicinal chemistry, derivatives of this compound have shown promise in antimicrobial and anticancer applications. Bayrak et al. (2009) synthesized 1,2,4-triazoles starting from isonicotinic acid hydrazide, demonstrating good to moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Additionally, Abdo and Kamel (2015) explored the synthesis of various derivatives for in vitro anticancer activity, finding several compounds exhibiting significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).
Enzymatic and Biological Studies
Furthermore, Stankevičiūtė et al. (2016) demonstrated the potential of Burkholderia sp. MAK1 in the oxyfunctionalization of pyridine derivatives, including pyridin-2-amines, to produce hydroxylated pyridines. This highlights the biological and enzymatic applications of these compounds in the chemical industry (Stankevičiūtė et al., 2016).
Quantum Chemical Analysis
Bhatia et al. (2013) provided insights into the quantum chemical analysis of N‐(pyridin‐2‐yl)thiazol‐2‐amine, a related compound, revealing its dynamic tautomerism and divalent N(I) character, which is important for understanding the electronic properties and reactivity of such compounds (Bhatia, Malkhede, & Bharatam, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-thiophen-2-ylsulfanylpyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c10-8-4-3-7(6-11-8)13-9-2-1-5-12-9/h1-6H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNHLGUTZLVSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.